molecular formula C21H19ClN4O4 B2552245 6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one CAS No. 2380185-11-3

6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2552245
CAS No.: 2380185-11-3
M. Wt: 426.86
InChI Key: RSANWKJHGYYNGT-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a methoxy-methyl-dihydropyridine moiety, and an azetidinyl-dihydropyridazinone core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the chlorophenyl and methoxy-methyl-dihydropyridine intermediates. These intermediates are then subjected to a series of reactions, including condensation, cyclization, and functional group transformations, to form the final compound. Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways. Researchers are investigating its use in developing new drugs for treating various diseases.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • This compound
  • 1-(3-Chlorophenyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine
  • 4-Chlorophenyl(cyclopropyl)methanone O-(4-nitrobenzyl)oxime

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4/c1-24-12-16(18(30-2)9-20(24)28)21(29)25-10-15(11-25)26-19(27)8-7-17(23-26)13-3-5-14(22)6-4-13/h3-9,12,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSANWKJHGYYNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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